molecular formula C9H6F3N3O B1462742 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 951806-14-7

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B1462742
CAS No.: 951806-14-7
M. Wt: 229.16 g/mol
InChI Key: PXUUTRRMFPULDM-UHFFFAOYSA-N
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Description

“4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” is a chemical compound with the molecular weight of 229.16 . It is a powder in physical form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, 4-(Trifluoromethyl)aniline, a related compound, has been used in the synthesis of 4-(trialkylmethyl)anilines . A study on 1,2,4-oxadiazole derivatives mentioned the synthesis of similar compounds, indicating potential synthetic pathways .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-1-3-6(13)4-2-5/h1-4H,13H2 . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.


Physical and Chemical Properties Analysis

The compound is a powder in physical form . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

Antitumor Activity

A significant application of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline derivatives lies in their antitumor properties. These compounds have been synthesized and structurally characterized for potential medical applications. For instance, novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives exhibit in vitro anti-cancer activity. Compound 17, in particular, showed potent anticancer activity with a mean IC50 value of 5.66 μM in a monolayer proliferation assay across 12 cell lines (Maftei et al., 2016). Another study synthesized natural product analogs based on this compound, showing potent antitumor activity toward 11 cell lines in vitro, with compound 7 exhibiting a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of these compounds. A method for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines by selective reduction has been developed, with these amines showing promise as monomers for oxidative and radical polymerizations (Tarasenko et al., 2017). Another study involves the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib (Yang Shijing, 2013).

GPR119 Agonists

The optimization of 1,2,4-oxadiazoles as novel agonists of GPR119, a target for potential therapeutic applications, has been explored. This optimization led to improved efficacy on human and cynomolgus monkey receptors and better pharmacokinetic properties (Wang et al., 2014).

Biological Evaluation

Several studies have evaluated the biological properties of 1,2,4-oxadiazole derivatives. For instance, a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines were synthesized and screened for antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).

Fluorescence Studies

The fluorescence quenching of novel thiophene substituted 1,3,4-oxadiazole derivatives by aniline has been studied to understand their potential as aniline sensors (Naik et al., 2018).

Synthesis of Nucleosides

There is research on the ribosylation of 5-Aryl-1,3,4-oxadiazole-2(3H)-thiones to produce novel 1,3,4-oxadiazole nucleosides, one of which reacted with aniline to yield a triazole nucleoside (Mosselhi & Seliger, 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , “4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” and similar compounds could be further explored for potential applications in various fields, including medicine and agriculture.

Biochemical Analysis

Biochemical Properties

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, this compound can act as a ligand for certain receptor proteins, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit the proliferation of cells by inducing apoptosis through the activation of caspase enzymes. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, this compound has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level. These findings highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, such as P-glycoprotein and organic anion-transporting polypeptides. Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of this compound in specific tissues can affect its therapeutic and toxicological profiles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be directed to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression .

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-1-3-6(13)4-2-5/h1-4H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUUTRRMFPULDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951806-14-7
Record name 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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